

Chemical and physical properties of Azulen-2-amine

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Compound of Interest

Compound Name: Azulen-2-amine

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An In-Depth Technical Guide to Azulen-2-amine Abstract

Azulen-2-amine, a key derivative of the non-benzenoid aromatic hydrocarbon azulene, stands as a molecule of significant interest in contemporary chemical research. Its unique electronic structure, characterized by the fusion of a cyclopentadienyl anion and a tropylidium cation, imparts distinct physicochemical properties that are leveraged in materials science and medicinal chemistry. This guide provides a comprehensive technical overview of **Azulen-2-amine**, consolidating data on its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. Authored for researchers, scientists, and drug development professionals, this document aims to be a foundational resource, explaining the causality behind experimental choices and providing actionable protocols to facilitate further investigation and application of this versatile chemical entity.

Introduction to the Azulene Scaffold

Azulene ($C_{10}H_8$) is a bicyclic, non-alternant aromatic hydrocarbon and an isomer of naphthalene. Unlike the colorless naphthalene, azulene is known for its intense blue-violet color, a direct consequence of its unique electronic structure. The azulene core consists of a fused five-membered and seven-membered ring system. This arrangement creates a molecular dipole, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This inherent polarization is central to its distinct reactivity and physical properties.

The functionalization of the azulene scaffold can dramatically modulate its electronic and optical properties. Amino-substituted azulenes, particularly **Azulen-2-amine** (also known as 2-aminoazulene), are of particular importance. The introduction of the electron-donating amino group at the 2-position—a site on the seven-membered ring—significantly influences the molecule's reactivity, stability, and potential as a building block for more complex supramolecular structures and biologically active compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **Azulen-2-amine** are crucial for its handling, characterization, and application in synthesis. The molecular structure and key computed physicochemical properties are summarized below.

Molecular Structure Diagram

Caption: Molecular structure of **Azulen-2-amine** ($C_{10}H_9N$).

Table of Physicochemical Properties

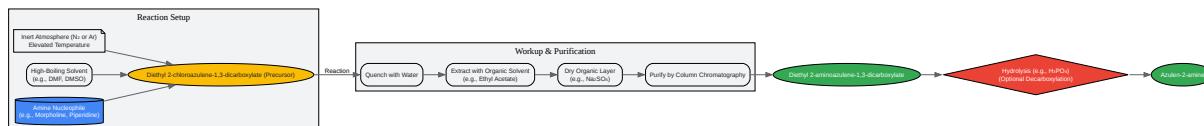
Property	Value	Source
IUPAC Name	azulen-2-amine	PubChem[1]
Molecular Formula	C ₁₀ H ₉ N	PubChem[1]
Molecular Weight	143.19 g/mol	ChemScene[2]
CAS Number	50472-20-3	PubChem[1]
Appearance	Dark blue powder/solid	Thermo Fisher Scientific[3]
Melting Point	99 - 101 °C	Thermo Fisher Scientific[3]
Boiling Point	242 °C	Thermo Fisher Scientific[3]
Topological Polar Surface Area	26.0 Å ²	PubChem[1]
XLogP3-AA	2.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
SMILES	C1=CC=C2C=C(C=C2C=C1)N	ChemScene[2]

Synthesis of Azulen-2-amine

The synthesis of aminoazulenes can be achieved through various routes. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of 2-chloroazulenes with amines. This approach is particularly useful when the azulene ring is activated by electron-withdrawing groups, which facilitates the substitution reaction.[4] Another established method involves the reaction of 2H-cyclohepta[b]furan-2-ones with nucleophiles like malononitrile.[5]

Example Synthetic Workflow: From 2-Chloroazulene

This protocol describes the synthesis of 2-aminoazulene derivatives from a 2-chloroazulene precursor, which can subsequently be deprotected if necessary. The presence of electron-withdrawing groups (EWGs) like esters at the 1 and 3 positions significantly enhances the reactivity of the C2 position towards nucleophilic attack.

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Caption: Generalized workflow for the synthesis of **Azulen-2-amine**.

Detailed Experimental Protocol

This is a representative protocol based on established literature procedures.[4] Researchers should consult the primary literature and adapt the protocol to their specific substrates and laboratory conditions.

- **Reaction Setup:** To a solution of diethyl 2-chloroazulene-1,3-dicarboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., DMF), add the desired amine (e.g., morpholine, 2.0-3.0 eq).
 - **Causality:** A high-boiling polar aprotic solvent like DMF is chosen to ensure reactants remain in solution and to allow for the higher temperatures often required for SNAr reactions. An excess of the amine nucleophile is used to drive the reaction to completion.
- **Reaction Execution:** The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - **Causality:** An inert atmosphere prevents potential oxidation of the electron-rich azulene core at elevated temperatures. TLC is a crucial and rapid technique to visually track the

consumption of the starting material and the formation of the product.

- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - **Causality:** Pouring the reaction mixture into water precipitates the organic product and dissolves the DMF and excess amine. Brine wash helps to remove residual water from the organic layer.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the diethyl 2-aminoazulene-1,3-dicarboxylate derivative.
- **Decarboxylation (Optional):** The ester groups can be removed by hydrolysis. Treatment of the purified aminoazulene derivative with 100% phosphoric acid (H_3PO_4) at elevated temperatures leads to the hydrolysis and subsequent decarboxylation, yielding the parent **Azulen-2-amine**.^[4]

Spectroscopic Characterization

The structural elucidation of **Azulen-2-amine** relies heavily on spectroscopic methods. The unique electronic environment of the azulene core gives rise to characteristic spectral data.

- **1H NMR Spectroscopy:** The proton NMR spectrum of azulenes is distinctive. Due to the ring current effects of the non-uniform aromatic system, the protons on the five-membered ring are typically shielded (appearing at higher field, ~7.0-7.5 ppm), while the protons on the seven-membered ring are deshielded (appearing at lower field, ~8.0-8.5 ppm). The amino group protons appear as a broad singlet.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum reflects the charge distribution. The carbons of the five-membered ring appear at a higher field compared to those of the seven-membered ring. The carbon atom attached to the nitrogen (C2) will be significantly shifted downfield.

- **UV-Vis Spectroscopy:** The intense blue color of azulene derivatives is due to a characteristic $S_0 \rightarrow S_1$ electronic transition, resulting in a broad absorption band in the visible region of the spectrum (typically 500-700 nm). The position and intensity of this band are sensitive to substitution. The amino group, being an auxochrome, can cause a bathochromic (red) shift of this absorption maximum.
- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group, typically in the range of $3300\text{-}3500\text{ cm}^{-1}$. C-H stretching and aromatic C=C stretching vibrations will also be present.

Chemical Reactivity and Derivatization

The reactivity of **Azulen-2-amine** is twofold, involving both the amino group and the azulene nucleus.

Reactions at the Amino Group

The amino group behaves as a typical aromatic amine. It is nucleophilic and can undergo reactions such as:

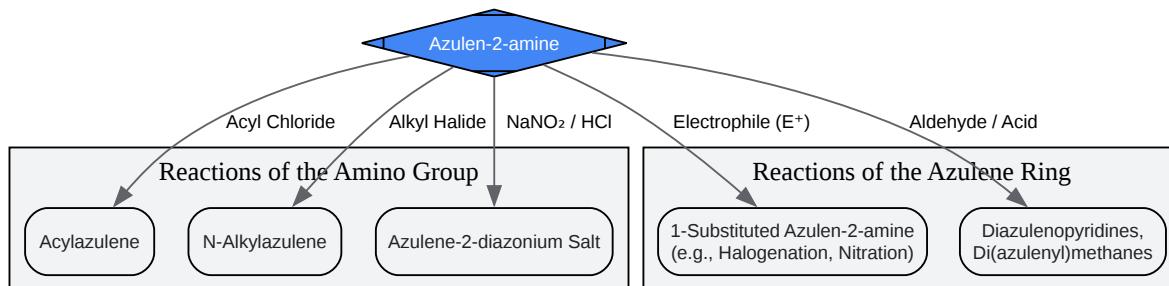
- **Acylation:** Reaction with acyl chlorides or anhydrides to form amides.
- **Alkylation:** Reaction with alkyl halides.
- **Diazotization:** Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups.^[5]

Reactions at the Azulene Core

The azulene ring is susceptible to electrophilic substitution. The electron-donating amino group at the C2 position directs electrophiles primarily to the C1 and C3 positions of the seven-membered ring, which are activated.

- **Electrophilic Substitution:** Reactions like nitration, halogenation, and Friedel-Crafts acylation will occur preferentially at the 1- and 3-positions.
- **Condensation Reactions:** **Azulen-2-amine** can react with aldehydes under acidic conditions to form di(1-azulenyl)methane derivatives and fused heterocyclic systems like diazuleno[2,1-

b:1,2-e]pyridines.[6][7]



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Caption: Key reaction pathways for **Azulen-2-amine**.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of **Azulen-2-amine** make it an attractive scaffold for various applications.

- **Medicinal Chemistry:** While the 2-aminothiazole and 2-aminothiophene moieties are well-established pharmacophores in drug design,[8][9] the analogous **Azulen-2-amine** core is an area of emerging interest. The azulene scaffold is being explored for its potential in developing novel therapeutic agents. Its derivatives have been investigated for applications in dermatological disorders and as building blocks for complex polycyclic compounds with potential biological activity.[10] The ability of the azulene core to engage in π -stacking interactions and its inherent dipole moment can be exploited in the design of enzyme inhibitors or receptor ligands.
- **Materials Science:** The intense color and redox properties of azulenes make them promising candidates for organic electronics and optoelectronics.[10] **Azulen-2-amine** can serve as a precursor for synthesizing larger, conjugated systems, including polymers and dyes. These materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of molecular switches or sensors, where changes

in the electronic environment upon binding an analyte can be transduced into a colorimetric or fluorescent signal.

Safety and Handling

Azulen-2-amine should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2] It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Azulen-2-amine is a fascinating molecule that bridges the gap between classical aromatic chemistry and modern materials science. Its synthesis, while requiring specialized methods, provides access to a versatile building block. The compound's rich reactivity at both the amino substituent and the azulene core allows for extensive derivatization, enabling the fine-tuning of its electronic and photophysical properties. As research continues to uncover the potential of non-benzenoid aromatic systems, **Azulen-2-amine** is poised to play an increasingly important role in the development of novel functional materials and bioactive compounds. This guide has provided a foundational overview to aid researchers in harnessing the unique chemistry of this vibrant blue compound.

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